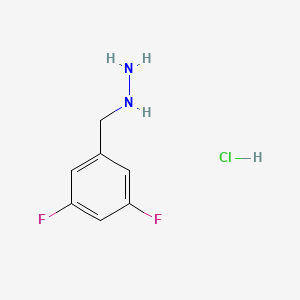

(4-(4-Methylpiperazin-1-yl)phenyl)methanamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

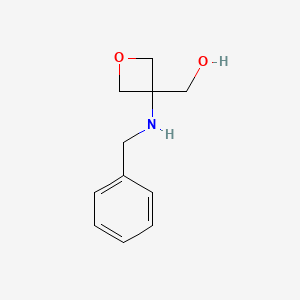

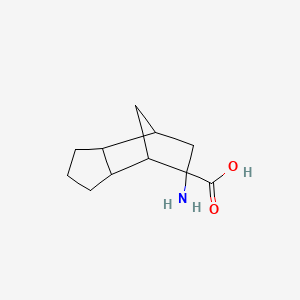

(4-(4-Methylpiperazin-1-yl)phenyl)methanamine hydrochloride, also known as 4MPPM hydrochloride, is a synthetic compound used for a variety of scientific research applications. It is a derivative of piperazine, a heterocyclic compound containing a six-member ring of atoms. 4MPPM hydrochloride is a white crystalline solid that is easily soluble in water and ethanol. It has a molecular weight of 242.85 g/mol and a melting point of 167-169 °C. 4MPPM hydrochloride is an important compound in the research of a variety of biochemical and physiological processes, and has been proven to be a useful tool in laboratory experiments.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of New Amides and Antileukemic Agents Research demonstrates the synthesis of new carboxylic acid amides containing an N-methylpiperazine fragment, highlighting their role in the development of antileukemic agents like imatinib. This involves complex chemical reactions yielding substituted benzamides and illustrates the compound's foundational role in creating therapeutics targeting specific cancer types (Koroleva et al., 2011).

Pharmaceutical Applications

Kinase Inhibitors for Cancer Therapy The compound has been integral in the structural optimization of kinase inhibitors targeting EGFR mutations in non-small-cell lung cancer (NSCLC), demonstrating significant antitumor potency. This research underscores the compound's utility in developing treatments for drug-resistant cancer mutations, offering a promising avenue for therapeutic innovation (Yang et al., 2012).

Histamine Receptor Antagonists Studies have also explored the compound's application in designing light-switchable antagonists for the histamine H1 receptor, indicating potential for advanced allergy and inflammation treatments. Such research suggests innovative approaches to pharmacological interventions, allowing for precise control over drug activity and improving therapeutic outcomes (Rustler et al., 2019).

Catalytic and Antimicrobial Studies

Catalytic Activities and Antimicrobial Properties Further research encompasses the synthesis of unsymmetrical phenoxo bridged complexes with antimicrobial activities. This work not only showcases the compound's versatility in forming complexes with potential industrial and environmental applications but also highlights its role in addressing bacterial and fungal pathogens, presenting a dual focus on catalysis and antimicrobial efficacy (Shanmuga Bharathi et al., 2009).

properties

IUPAC Name |

[4-(4-methylpiperazin-1-yl)phenyl]methanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3.ClH/c1-14-6-8-15(9-7-14)12-4-2-11(10-13)3-5-12;/h2-5H,6-10,13H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNXRTSVFJOGWFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1810070-21-3 |

Source

|

| Record name | Benzenemethanamine, 4-(4-methyl-1-piperazinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1810070-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4,7-Trichloropyrido[2,3-d]pyrimidine](/img/structure/B591630.png)

![Cyclopentanecarboxylic acid, 2-[(2-amino-1-oxopropyl)amino]-, [1S-[1alpha,2alpha(R*)]]- (9CI)](/img/no-structure.png)